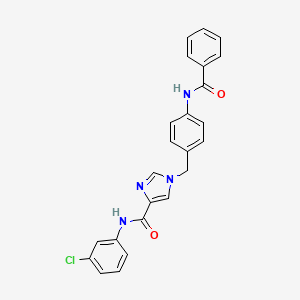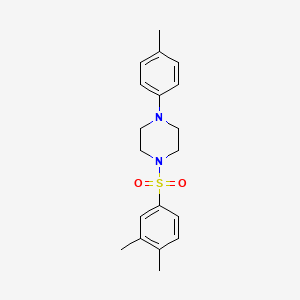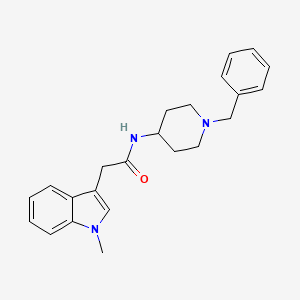
Sodium 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sodium salt of an oxadiazole derivative. Oxadiazoles are a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The 2-chlorophenyl group suggests the presence of a phenyl ring with a chlorine substituent .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as ketamine, which also contains a 2-chlorophenyl group, have been synthesized using hydroxy ketone intermediates .Mécanisme D'action
Target of Action
Sodium 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate is a synthetic compound that is structurally similar to the class of drugs known as benzodiazepines . The primary targets of this compound are likely to be the gamma-aminobutyric acid (GABA) receptors , which are the major inhibitory neurotransmitters in the central nervous system .
Mode of Action
The compound is believed to enhance the activity of GABA, thereby increasing inhibitory GABAergic neurotransmission . It is a selective blocker of the inactivated state of voltage-gated sodium channels (VGSCs), preferentially inhibiting persistent sodium current .
Biochemical Pathways
The compound’s interaction with GABA receptors and VGSCs affects various biochemical pathways. By enhancing GABAergic neurotransmission, it can influence the neural signaling pathways that regulate a variety of physiological processes, including mood, sleep, and seizure activity .
Pharmacokinetics
Based on its structural similarity to benzodiazepines, it is likely to have good oral bioavailability and to be metabolized primarily in the liver . The compound is likely to be highly protein-bound and to have a long elimination half-life .
Result of Action
The enhancement of GABAergic neurotransmission and inhibition of persistent sodium current can result in a variety of effects at the molecular and cellular levels. These may include reduced neuronal excitability, which can lead to anxiolytic, anticonvulsant, and sedative effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the gastrointestinal tract (which can affect oral absorption), the presence of food in the stomach (which can affect drug bioavailability), and individual variations in liver enzyme activity (which can affect drug metabolism) .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Sodium 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate is its ease of synthesis, which makes it readily available for laboratory experiments. However, its low solubility in common solvents and its tendency to form aggregates can pose challenges in some experiments.
Orientations Futures
There are several future directions for Sodium 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate research. One area of interest is its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases. Another area of research is its application in organic electronics, where it may be used as an electron-transporting material. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as optoelectronics and photovoltaics.
In conclusion, this compound is a promising compound that has potential applications in various fields. Its ease of synthesis, low toxicity, and good biocompatibility make it an attractive candidate for biomedical applications. Further research is needed to fully understand its mechanism of action and potential applications in other fields.
Méthodes De Synthèse
Sodium 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate can be synthesized through a two-step reaction involving the condensation of 2-chlorobenzonitrile with hydrazine hydrate to form 2-(2-chlorophenyl) hydrazinecarboxamide. This intermediate is then reacted with sodium ethoxide and carbon dioxide to produce this compound.
Applications De Recherche Scientifique
Sodium 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. It is also being investigated as a potential drug candidate for the treatment of cancer and neurodegenerative diseases.
Propriétés
IUPAC Name |
sodium;5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3.Na/c10-6-4-2-1-3-5(6)8-11-7(9(13)14)12-15-8;/h1-4H,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBZQWSTHHQJSO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C(=O)[O-])Cl.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

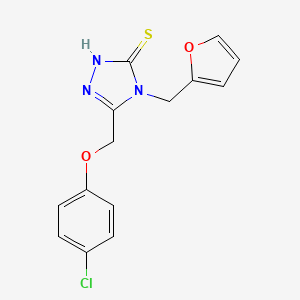
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2883973.png)
![4-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2883974.png)
![4-[1-Methyl-1-(1H-pyrazol-3-yl)ethyl]phenol](/img/structure/B2883975.png)
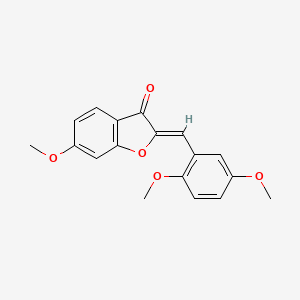
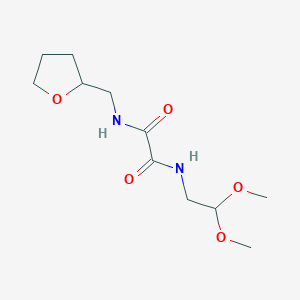
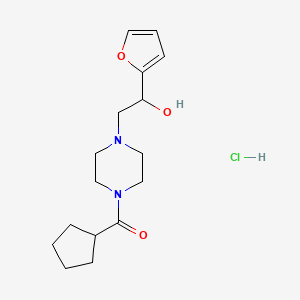
![1-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2883981.png)
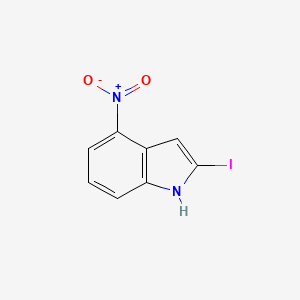
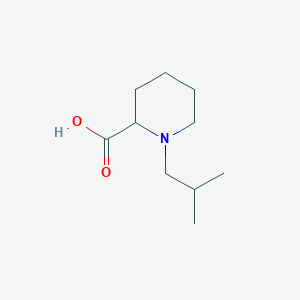
![4-(ethylsulfonyl)-N-(2-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2883989.png)
